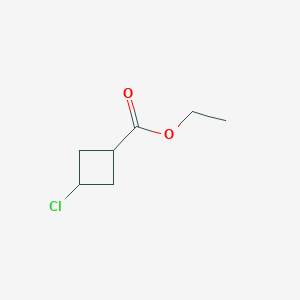
3-Chlorocyclobutanecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorocyclobutanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol . This compound is characterized by a cyclobutane ring substituted with a chlorine atom and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorocyclobutanecarboxylic acid ethyl ester typically involves the chlorination of cyclobutanecarboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions to introduce the chlorine atom. The resulting 3-chlorocyclobutanecarboxylic acid is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorocyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group yields 3-chlorocyclobutanecarboxylic acid and ethanol.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted cyclobutanecarboxylic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) at elevated temperatures.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) or under neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: 3-Chlorocyclobutanecarboxylic acid and ethanol.
Nucleophilic Substitution: Substituted cyclobutanecarboxylic acid derivatives.
Reduction: 3-Chlorocyclobutanemethanol.
Aplicaciones Científicas De Investigación
3-Chlorocyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chlorocyclobutanecarboxylic acid ethyl ester depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, resulting in the formation of carboxylic acids or alcohols, respectively .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid ethyl ester: Lacks the chlorine atom, leading to different reactivity and applications.
3-Bromocyclobutanecarboxylic acid ethyl ester: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and chemical properties.
3-Fluorocyclobutanecarboxylic acid ethyl ester:
Uniqueness: 3-Chlorocyclobutanecarboxylic acid ethyl ester is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C7H11ClO2 |
|---|---|
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
ethyl 3-chlorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Clave InChI |
QOOULTXEABVAPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



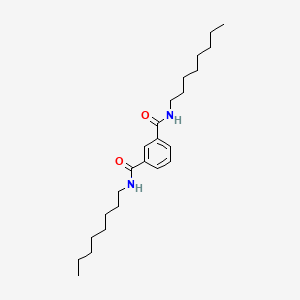
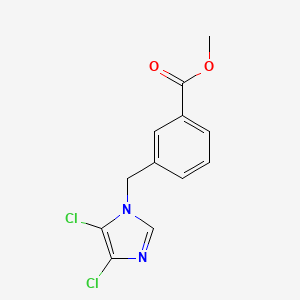

![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
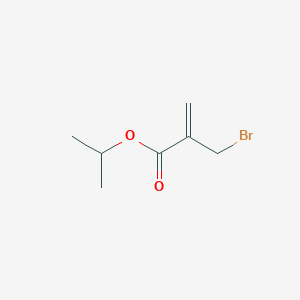
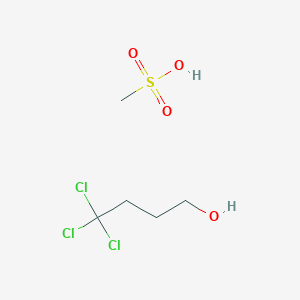
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
